molecular formula C10H14ClN B13260613 4-Cyclopropyl-2-methylaniline hydrochloride

4-Cyclopropyl-2-methylaniline hydrochloride

Cat. No.: B13260613
M. Wt: 183.68 g/mol
InChI Key: KUCMAFIYPZSYFN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a cyclopropyl group and a methyl group attached to the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methylaniline hydrochloride typically involves the following steps:

    Methylation: The methyl group can be introduced via methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.

    Amination: The aniline ring is formed through amination reactions, which can involve the reduction of nitro compounds or the direct amination of aromatic compounds.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methylaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropyl-2-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-2-methylaniline
  • 4-Cyclopropyl-2-methylphenol
  • 4-Cyclopropyl-2-methylbenzoic acid

Uniqueness

4-Cyclopropyl-2-methylaniline hydrochloride is unique due to its specific combination of cyclopropyl and methyl groups attached to the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications compared to its similar compounds.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-cyclopropyl-2-methylaniline;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-6-9(8-2-3-8)4-5-10(7)11;/h4-6,8H,2-3,11H2,1H3;1H

InChI Key

KUCMAFIYPZSYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)N.Cl

Origin of Product

United States

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